molecular formula C17H22FN5OS B5344641 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5344641
M. Wt: 363.5 g/mol
InChI Key: LZBJXOWAVYGPSP-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5OS/c1-2-16-20-21-17(25-16)19-15(24)12-23-9-7-22(8-10-23)11-13-3-5-14(18)6-4-13/h3-6H,2,7-12H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBJXOWAVYGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide . This intermediate is then reacted with 4-[(4-fluorophenyl)methyl]piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl and piperazine moieties enhances its potential as a therapeutic agent, making it a subject of interest in medicinal chemistry .

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